molecular formula C8H5F6N B1415184 6-Methyl-2,3-bis-(trifluoromethyl)pyridine CAS No. 1099597-76-8

6-Methyl-2,3-bis-(trifluoromethyl)pyridine

Cat. No.: B1415184
CAS No.: 1099597-76-8
M. Wt: 229.12 g/mol
InChI Key: TVSKSASIHFEAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C8H5F6N and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a methyl group at the 6-position. The trifluoromethyl groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

6-Methyl-2,3-bis-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups in its structure enhances its reactivity and binding affinity with specific biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities and altering metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The trifluoromethyl groups in its structure enhance its binding affinity to target proteins and enzymes . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause persistent changes in cellular functions, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in the biosynthesis and degradation of specific metabolites, leading to changes in their concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can influence its biochemical effects, as its concentration in different cellular regions may vary .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with methylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products, resulting in a high-purity final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-bis-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .

Comparison with Similar Compounds

Comparison: 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups at the 2 and 3 positions of the pyridine ring, along with a methyl group at the 6 position. This specific arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

6-methyl-2,3-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c1-4-2-3-5(7(9,10)11)6(15-4)8(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSKSASIHFEAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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